1-Bromo-3-(2-fluoroethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

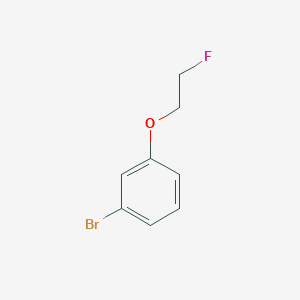

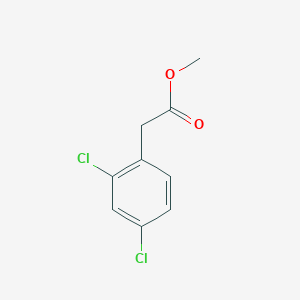

1-Bromo-3-(2-fluoroethoxy)benzene is a chemical compound with the molecular formula C8H8BrFO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a bromine atom and a 2-fluoroethoxy group attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(2-fluoroethoxy)benzene consists of a benzene ring with a bromine atom and a 2-fluoroethoxy group attached to it . The average mass of the molecule is 219.051 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Polyfluoroalkoxy-Substituted Benzene Derivatives

Scientific Field

Organic Chemistry / Pharmaceutical Chemistry Summary of Application: The compound is used to synthesize polyfluoroalkoxy-substituted benzene derivatives, which are crucial in the development of pharmaceuticals. Methods of Application:

- Parameters: Typically, 1 mol% of Pd(OAc)2 catalyst is used with KOAc as an inexpensive base . Results: High yields of arylated heteroarenes were obtained, demonstrating the efficiency of this method for synthesizing polyfluoroalkoxy-containing arylated heteroaromatics .

Development of Anticancer Agents

Scientific Field

Medicinal Chemistry Summary of Application: Utilization in the synthesis of anticancer agents like Sonidegib for treating basal-cell carcinoma. Methods of Application:

- Procedure: Arylation reactions followed by polyfluoroalkylation. Results: The development of effective anticancer drugs containing a (polyfluoroalkoxy)benzene unit, highlighting the compound’s importance in drug design .

Synthesis of Atropisomeric Diphosphine Ligands

Scientific Field

Organometallic Chemistry Summary of Application: Used in the synthesis of electronically deficient atropisomeric diphosphine ligands. Methods of Application:

- Procedure: Employed in the synthesis of new diphosphine ligands. Results: Successful synthesis of ligands like (S)-CF3O-BiPhep, which are important in catalysis .

Synthesis of Heterocyclic Compounds

Scientific Field

Organic Synthesis Summary of Application: The compound is used to synthesize a diverse array of heterocyclic compounds with potential biological activities. Methods of Application:

- Procedure: Subjecting 1-Bromo-3-(2-fluoroethoxy)benzene to cyclization to access new chemical entities. Results: Access to heterocyclic compounds widely found in natural products and pharmaceuticals .

Synthesis of Nonsteroidal PDE4 Inhibitors

Scientific Field

Bioorganic Chemistry Summary of Application: Used in the development of nonsteroidal PDE4 inhibitors like Difamilast for the treatment of atopic dermatitis. Methods of Application:

- Procedure: Arylation and subsequent polyfluoroalkylation steps. Results: Creation of effective treatments for atopic dermatitis, showcasing the compound’s role in therapeutic development .

Synthesis of Mucoviscidose Treatments

Scientific Field

Therapeutic Chemical Research Summary of Application: Employed in the synthesis of treatments for Mucoviscidose, such as Lumacaftor. Methods of Application:

Eigenschaften

IUPAC Name |

1-bromo-3-(2-fluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLIUMZAKGSQFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567665 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(2-fluoroethoxy)benzene | |

CAS RN |

132837-02-6 |

Source

|

| Record name | 1-Bromo-3-(2-fluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B165452.png)